molecular formula C7H5NOS B1273295 5-Acetylthiophene-2-carbonitrile CAS No. 88653-55-8

5-Acetylthiophene-2-carbonitrile

Cat. No.: B1273295
CAS No.: 88653-55-8
M. Wt: 151.19 g/mol
InChI Key: VSHPLUBHIUFLES-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-carbonitrile is an organic compound with the molecular formula C7H5NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an acetyl group at the 2-position and a cyano group at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetylthiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 5-cyanothiophene with acetic anhydride in the presence of a catalyst such as phosphoric acid or pyridine . The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of 2-acetyl-5-cyanothiophene may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetylthiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-acetyl-5-cyanothiophene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing cyano group and the electron-donating acetyl group influence the reactivity of the thiophene ring. These groups can activate or deactivate the ring towards various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetylthiophene-2-carbonitrile
  • 2-Ethyl-5-methylthiophene
  • 2,5-Dimethylthiophene

Uniqueness

This compound is unique due to the specific positioning of the acetyl and cyano groups on the thiophene ring. This arrangement imparts distinct electronic properties, making it particularly useful in the synthesis of materials with tailored electronic and optical characteristics .

Properties

IUPAC Name

5-acetylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHPLUBHIUFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372663
Record name 2-ACETYL-5-CYANOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88653-55-8
Record name 2-ACETYL-5-CYANOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylthiophene-2-carbonitrile
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